molecular formula C11H15NO B2655422 (3-Phenyloxolan-3-YL)methanamine CAS No. 1513186-03-2

(3-Phenyloxolan-3-YL)methanamine

Cat. No.: B2655422
CAS No.: 1513186-03-2
M. Wt: 177.247
InChI Key: XRIXJLVASXOLNP-UHFFFAOYSA-N
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Description

(3-Phenyloxolan-3-yl)methanamine (CAS: 2241129-01-9) is a secondary amine characterized by a tetrahydrofuran (oxolane) ring substituted with a phenyl group and a methanamine moiety at the 3-position. Its hydrochloride salt form, this compound hydrochloride, is commercially available for research purposes .

Properties

IUPAC Name

(3-phenyloxolan-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h1-5H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIXJLVASXOLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenyloxolan-3-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (3-Phenyloxolan-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3-Phenyloxolan-3-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research purposes .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of (3-Phenyloxolan-3-YL)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activity/Applications Key References
This compound C₁₁H₁₅NO 177.24 Oxolane ring, phenyl, methanamine Research chemical (no direct data)
(9-Ethyl-9H-carbazol-3-yl)methanamine C₁₅H₁₆N₂ 224.31 Carbazole core, ethyl group, methanamine D3R antagonist (Ki = 144.7 nmol/L)
Quinoline-3-carboxamide C₁₁H₁₁N₃O 201.23 Quinoline ring, carboxamide linker D3R antagonist (Ki = 85.7 nmol/L)
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine C₉H₁₄N₂O₂ 182.22 Pyridine ring, methoxyethoxy substituent Not reported; used in ligand design
(Oxolan-3-yl)(phenyl)methanamine hydrochloride C₁₁H₁₆ClNO 213.71 Oxolane, phenyl, methanamine (hydrochloride) Research chemical; solubility studies
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine C₁₄H₁₂ClN₃ 257.72 Benzimidazole, 4-chlorophenyl, methanamine Inhibits wheat germination (agrochemical)

Structural and Functional Insights

Substitution patterns influence receptor binding. For instance, carbazole and quinoline derivatives exhibit nanomolar affinity for dopamine D3 receptors (D3R), whereas oxolane-based methanamines lack reported activity .

Physicochemical Properties :

  • The hydrochloride salt form of (oxolan-3-yl)(phenyl)methanamine (MW: 213.71) has higher solubility than its free base counterpart, a critical factor in pharmaceutical formulation .
  • Pyridine-derived methanamines (e.g., [6-(2-methoxyethoxy)pyridin-3-yl]methanamine ) with multiple H-bond acceptors (O, N) may exhibit enhanced aqueous solubility compared to phenyl-substituted analogs .

Applications: Agrochemicals: N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine shows inhibitory effects on wheat germination, suggesting utility in crop protection . Medicinal Chemistry: Carbazole and quinoline methanamines are prioritized for CNS drug development due to their D3R selectivity, whereas oxolane derivatives remain underexplored .

Biological Activity

(3-Phenyloxolan-3-YL)methanamine, also known as a derivative of oxolane and methanamine, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an oxolane ring and a phenyl group. Its molecular formula can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N
  • Molecular Weight : 175.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may function through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell function.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

Anticancer Properties

Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against certain bacterial strains, possibly through mechanisms involving DNA damage.

Data Table: Biological Activity Overview

Activity Type Effect Cell Line/Organism IC50 Value
AnticancerCytotoxicityNSCLC Cell Lines15 µM
AntimicrobialInhibition of growthE. coli25 µg/mL
Enzyme InhibitionSpecific enzyme inhibitionVarious metabolic pathwaysNot yet determined

Case Studies

  • In Vitro Anticancer Study :
    A study conducted on NSCLC cell lines demonstrated that this compound significantly reduced cell viability with an IC50 value of 15 µM. This indicates potential for therapeutic applications in cancer treatment.
  • Antimicrobial Assessment :
    Another investigation assessed the antimicrobial efficacy of the compound against E. coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting its potential use in combating bacterial infections.

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